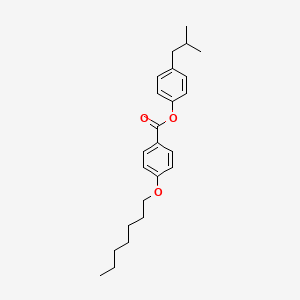
4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(2-Methylpropyl)phenol with 4-(heptyloxy)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Scientific Research Applications
4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate can be compared with other similar compounds, such as:
4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate: This compound has a similar structure but with the positions of the substituents reversed.
4-(2-Methylpropyl)phenyl 4-(pentoxy)benzoate: This compound has a shorter alkoxy chain compared to this compound.
4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate: This compound has a longer alkoxy chain compared to this compound.
Properties
CAS No. |
62716-85-2 |
|---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] 4-heptoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-4-5-6-7-8-17-26-22-15-11-21(12-16-22)24(25)27-23-13-9-20(10-14-23)18-19(2)3/h9-16,19H,4-8,17-18H2,1-3H3 |
InChI Key |
NBLPBJVLDZBYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















